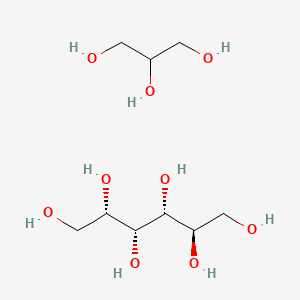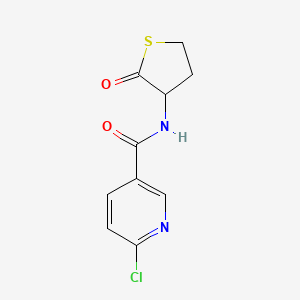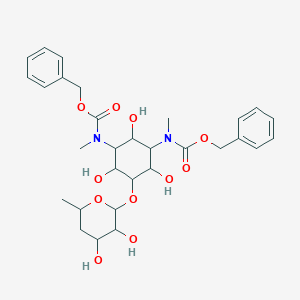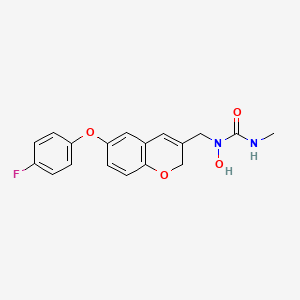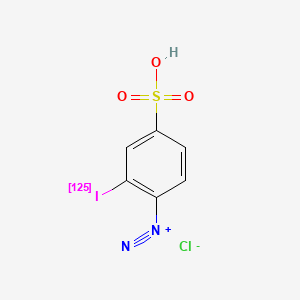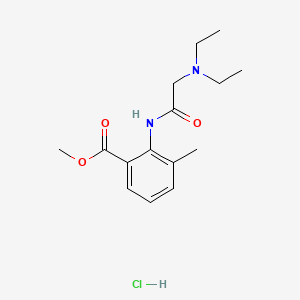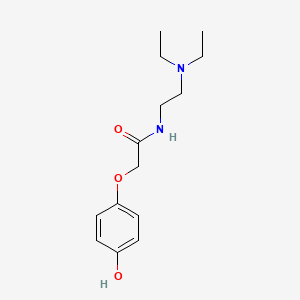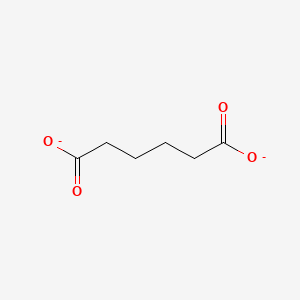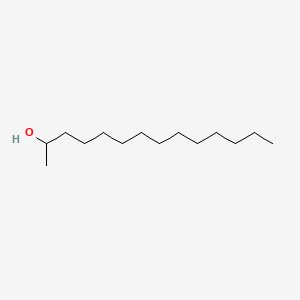
2-Tetradecanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetradecanoic acid, a related compound, involves processes that can be adapted for 2-Tetradecanol production. A method described involves treating 1-bromotridecane with K13CN to form a labeled nitrile, which upon hydrolysis, yields the desired acid. This synthesis route highlights the potential for isotopic labeling in studying the chemical properties of fatty acids and alcohols like this compound (Sparrow, Patel, & Morrisett, 1983).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be analyzed through various spectroscopic methods, as demonstrated by the synthesis and analysis of related fatty acids. Techniques such as gas-liquid chromatography, infrared, and NMR spectroscopy are vital for evaluating the molecular structure and purity of these compounds (Sparrow, Patel, & Morrisett, 1983).
Chemical Reactions and Properties
The chemical reactions and properties of this compound can be inferred from studies on related fatty alcohols and acids. For instance, the synthesis of gem-dideuterated tetradecanoic acids and their use in investigating enzymatic transformations provide insights into the reactivity and functional group transformations of fatty acids, which are closely related to the chemical behavior of fatty alcohols like this compound (Rodríguez, Camps, & Fabriàs, 2001).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, and solubility, are crucial for its application in various industries. Research into the physical properties of similar compounds, such as the electret effect in 1-tetradecanol, provides valuable information on the electrical properties and potential applications of fatty alcohols in electronic devices (Cross & Hart, 1966).
Chemical Properties Analysis
Investigating the chemical properties of this compound involves understanding its reactivity, stability, and interactions with other substances. Studies on related compounds, such as the preparation and properties of 1-tetradecanol composite phase change materials, shed light on the thermal storage performance and stability of fatty alcohols, indicating their potential for energy storage applications (Tian, Song, Niu, & Feng, 2013).
Aplicaciones Científicas De Investigación
Almacenamiento de Energía Térmica
El 2-Tetradecanol se ha utilizado en la fabricación de materiales de cambio de fase (PCM) compuestos de forma estable para el almacenamiento de energía térmica {svg_1} {svg_2}. Estos materiales se prepararon absorbiendo físicamente this compound en aerogeles de grafeno. El compuesto resultante exhibió una excelente capacidad de almacenamiento de energía térmica {svg_3} {svg_4}.
Mejora de la Conductividad Térmica
Los aerogeles de grafeno se utilizaron para mejorar la conductividad térmica del this compound {svg_5} {svg_6}. Se prepararon dos tipos de aerogeles de grafeno utilizando vitamina C y etilendiamina. La conductividad térmica del compuesto de aerogel de grafeno/2-Tetradecanol mejoró gradualmente a medida que aumentó el contenido de aerogel de grafeno {svg_7} {svg_8}.
Prevención de Fugas
Los mismos aerogeles de grafeno también se utilizaron para prevenir la fuga de this compound durante la transición de fase {svg_9} {svg_10}. Esto es particularmente importante para mantener la estabilidad y el rendimiento de los PCM compuestos {svg_11} {svg_12}.
Estabilidad Térmica
Los materiales de cambio de fase compuestos de aerogel de grafeno/2-Tetradecanol exhibieron buena confiabilidad térmica y estabilidad térmica {svg_13} {svg_14}. No se produjo ninguna reacción química entre el this compound y el aerogel de grafeno, lo cual es crucial para el uso a largo plazo de estos materiales {svg_15} {svg_16}.
Tecnologías de Energía Renovable Verde
Los PCM compuestos hechos de this compound y aerogeles de grafeno tienen aplicaciones potenciales en tecnologías de energía renovable verde {svg_17} {svg_18}. Pueden ayudar a resolver problemas asociados con la falta de confiabilidad de los recursos renovables verdes como la energía solar y eólica {svg_19} {svg_20}.
Almacenamiento y Enfriamiento de Energía Solar
Los PCM orgánicos, incluidos los hechos de this compound, se han utilizado para almacenar energía solar, que solo está disponible durante el día, para su uso posterior {svg_21} {svg_22}. También se pueden utilizar en sistemas de refrigeración solar {svg_23} {svg_24}.
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a long-chain alcohol with fourteen carbon atoms , and it’s likely to interact with a variety of biological molecules due to its hydrophobic nature.
Biochemical Pathways
Long-chain alcohols like 2-tetradecanol can be metabolized in the liver through oxidation to their corresponding fatty acids . These fatty acids can then be further metabolized through β-oxidation, a process that generates energy for the cell.
Pharmacokinetics
Due to its lipophilic nature, it is likely to be absorbed in the gastrointestinal tract following oral administration . Once absorbed, it may be distributed throughout the body, particularly to fatty tissues. Metabolism is likely to occur in the liver, and excretion may occur via the feces and urine.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids and proteins could affect its absorption and distribution. Additionally, factors such as pH and temperature could influence its stability and efficacy .
Propiedades
IUPAC Name |
tetradecan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGJIIMZXMWMCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871095 | |
| Record name | 2-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4706-81-4 | |
| Record name | (±)-2-Tetradecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4706-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Tetradecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-TETRADECANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetradecan-2-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062733 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)


